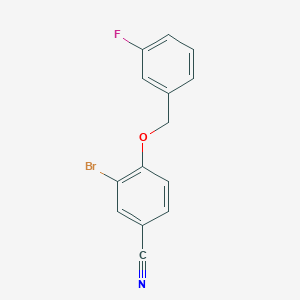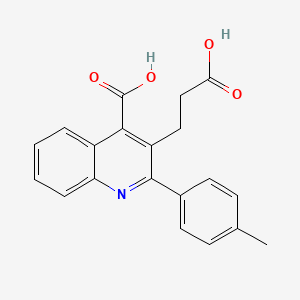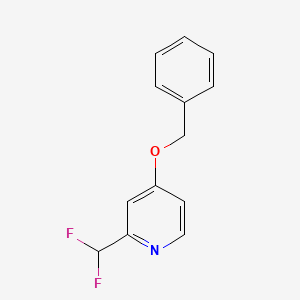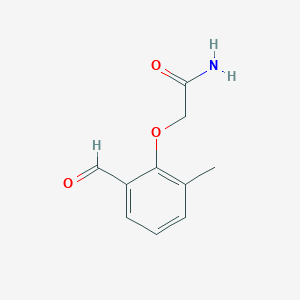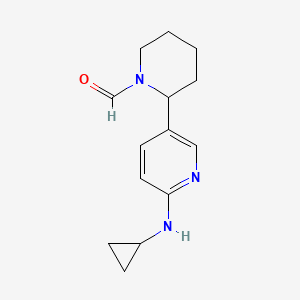
N-(5-Bromo-4-methylpyridin-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-4-methylpyridin-2-yl)formamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, with a formamide group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-4-methylpyridin-2-yl)formamide can be achieved through several methods. One common approach involves the N-formylation of 5-bromo-4-methylpyridin-2-amine using formic acid or formic acid derivatives under mild reaction conditions. For instance, the reaction can be catalyzed by sulfonated rice husk ash (RHA-SO3H) solid acid catalyst, which promotes the formation of formamide derivatives in good yields .
Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids. This reaction is typically catalyzed by palladium complexes and carried out in a mixture of 1,4-dioxane and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-4-methylpyridin-2-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The formamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Bromo-4-methylpyridin-2-yl)formamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Bromo-4-methylpyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The bromine atom and methyl group on the pyridine ring influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
N-(5-Bromo-4-methylpyridin-2-yl)formamide can be compared with other pyridine derivatives such as:
N-(5-Bromo-2-methylpyridin-3-yl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
5-Bromo-2-methylpyridin-3-amine: Lacks the formamide group, making it less versatile in certain reactions.
N-(Pyridin-2-yl)formamide: Lacks the bromine and methyl substituents, resulting in different reactivity and applications.
The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)formamide |
InChI |
InChI=1S/C7H7BrN2O/c1-5-2-7(10-4-11)9-3-6(5)8/h2-4H,1H3,(H,9,10,11) |
InChI Key |
QZWOEKPNOGYDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
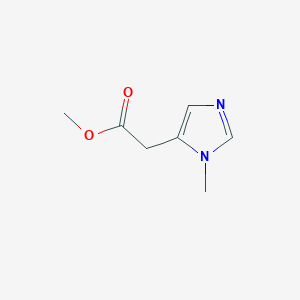
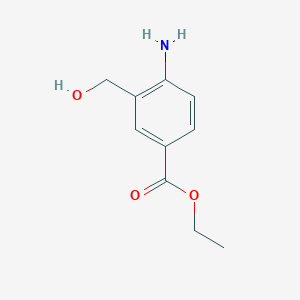
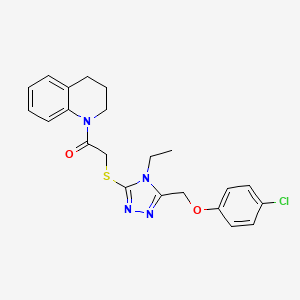
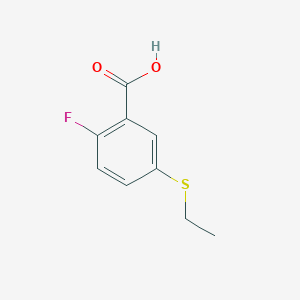
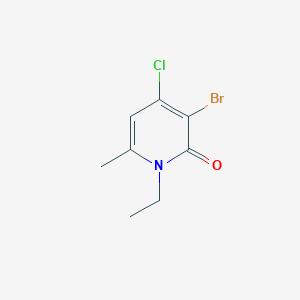
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
